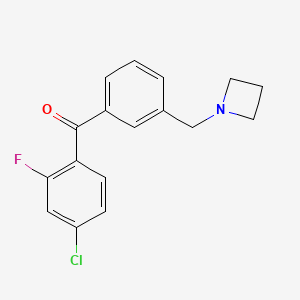

3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone

Description

Background and Significance in Organic Chemistry

The development of benzophenone derivatives containing azetidine substituents represents a significant advancement in heterocyclic chemistry, particularly given the unique properties conferred by four-membered nitrogen-containing rings. Azetidines have emerged as crucial structural motifs in contemporary organic synthesis due to their considerable ring strain, which translates into distinctive reactivity patterns while maintaining greater stability compared to three-membered aziridine analogs. The ring strain inherent in azetidines drives their reactivity under appropriate reaction conditions, enabling unique synthetic transformations that can be precisely controlled through careful selection of reaction parameters. This balance between reactivity and stability has made azetidines increasingly valuable as building blocks in medicinal chemistry, where they serve as bioisosteres for other cyclic systems and contribute to improved pharmacokinetic properties in drug molecules.

The significance of 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone extends beyond its structural complexity to encompass its potential applications in pharmaceutical research and materials science. Benzophenone derivatives have demonstrated extensive utility across multiple domains, including their role as photoinitiators in ultraviolet curing applications, ultraviolet blockers in packaging materials, and photophysical probes in biological systems. The incorporation of azetidine functionality into the benzophenone framework creates opportunities for novel applications that leverage the unique properties of both structural components. The presence of halogen substituents further enhances the versatility of this compound, as fluorine and chlorine atoms can significantly influence molecular properties including lipophilicity, metabolic stability, and binding affinity to biological targets.

The synthetic accessibility of azetidine-containing benzophenones has been facilitated by recent advances in heterocyclic chemistry methodology. The development of efficient synthetic routes to azetidines has enabled their incorporation into more complex molecular frameworks, including benzophenone derivatives. These methodological advances have opened new avenues for molecular design, allowing chemists to combine the well-established properties of benzophenones with the emerging applications of azetidine-containing compounds. The resulting hybrid molecules often exhibit enhanced properties compared to their individual components, demonstrating the value of strategic molecular design in contemporary organic chemistry.

Benzophenone Core Structure and Classification

The benzophenone core structure represents one of the fundamental diaryl ketone frameworks in organic chemistry, characterized by two phenyl rings connected through a central carbonyl group. This structural motif, with the general formula (C6H5)2CO, serves as the parent compound for a vast array of derivatives that have found applications spanning from industrial chemistry to pharmaceutical research. The simplicity of the benzophenone framework belies its versatility, as substitution patterns on the aromatic rings can dramatically alter the chemical and physical properties of the resulting compounds. The carbonyl group serves as both an electron-withdrawing functionality and a site for chemical modification, enabling diverse synthetic transformations and biological interactions.

The classification of benzophenone derivatives follows systematic nomenclature principles that account for substitution patterns on the aromatic rings. In the case of this compound, the compound features substitution on both aromatic rings, with the azetidinomethyl group attached to the meta position of one phenyl ring and halogen substituents on the other ring. This asymmetric substitution pattern creates distinct electronic environments within the molecule, potentially leading to unique reactivity and binding properties. The benzophenone classification system enables chemists to predict properties and design synthetic strategies based on established structure-activity relationships within this compound class.

Recent research has demonstrated the utility of benzophenone derivatives in advanced applications including thermally activated delayed fluorescence emitters and photodynamic therapy agents. The benzophenone core serves as an effective electron acceptor in donor-acceptor systems designed for organic light-emitting diodes, where the carbonyl group facilitates charge transfer processes essential for device performance. Similarly, benzophenone-based photosensitizers have shown promise in medical applications, where the triplet-state properties of the benzophenone core enable generation of reactive oxygen species for therapeutic purposes. These applications highlight the continued relevance of benzophenone chemistry in contemporary research and technology development.

The structural classification of benzophenone derivatives also encompasses their role as intermediates in synthetic organic chemistry. The benzophenone framework provides a versatile platform for constructing more complex molecular architectures through various chemical transformations. The carbonyl group can undergo reduction, nucleophilic addition, and condensation reactions, while the aromatic rings can be functionalized through electrophilic aromatic substitution and metal-catalyzed coupling reactions. This synthetic versatility has made benzophenone derivatives valuable building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex organic compounds containing multiple functional groups and substituents. The compound name indicates the presence of an azetidinomethyl substituent at the 3' position of one phenyl ring, while the other phenyl ring bears chlorine and fluorine substituents at the 4 and 2 positions, respectively. This nomenclature system provides unambiguous identification of the molecular structure and enables accurate communication among researchers working with this compound. The systematic name reflects the hierarchical approach to naming benzophenone derivatives, where the benzophenone core serves as the parent structure and substituents are identified according to their positions and chemical nature.

Alternative nomenclature systems provide additional methods for describing this compound, including the Chemical Abstracts Service naming convention and International Union of Pure and Applied Chemistry systematic naming. The compound is also known by the systematic name (3-(Azetidin-1-ylmethyl)phenyl)(4-chloro-2-fluorophenyl)methanone, which emphasizes the ketone functionality and provides explicit identification of the azetidine ring system. These naming variations serve different purposes in chemical literature and databases, with some emphasizing structural features while others prioritize systematic consistency. The availability of multiple naming conventions facilitates literature searching and compound identification across different chemical databases and research publications.

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(4-chloro-2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO/c18-14-5-6-15(16(19)10-14)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBORHGWJRAWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643273 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-03-7 | |

| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](4-chloro-2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azetidinomethyl-4-chloro-2-fluorobenzophenone typically involves the reaction of 4-chloro-2-fluorobenzoyl chloride with 3-azetidinomethylphenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Azetidinomethyl-4-chloro-2-fluorobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

Substitution Reactions: Products include substituted benzophenones with various functional groups.

Oxidation Reactions: Products include carboxylic acids and ketones.

Reduction Reactions: Products include alcohols and reduced benzophenone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of benzophenone, including 3'-azetidinomethyl-4-chloro-2-fluorobenzophenone, exhibit potential anticancer properties. Studies have shown that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of benzophenone derivatives and their evaluation against different cancer cell lines, showing promising results for further development as anticancer agents .

2. Antimicrobial Properties

This compound has also been investigated for its antimicrobial efficacy. Research has demonstrated that certain benzophenone derivatives possess activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways, making these compounds candidates for developing new antimicrobial therapies .

Material Science Applications

1. Photostable Polymers

The incorporation of this compound into polymer matrices can enhance their photostability. This property is crucial for applications in coatings and plastics exposed to UV radiation. Studies have shown that adding such compounds can significantly improve the durability and lifespan of materials used in outdoor applications .

2. UV Filters

Due to its ability to absorb UV light, this compound can be utilized as a UV filter in cosmetic formulations and sunscreens. Its effectiveness in protecting skin from harmful UV radiation while maintaining stability under sunlight makes it a valuable ingredient in personal care products .

Analytical Chemistry Applications

1. Chromatography

In analytical chemistry, this compound can serve as a reference standard in chromatographic methods for the detection and quantification of related compounds. Its distinct chemical properties allow for accurate calibration curves in high-performance liquid chromatography (HPLC) setups .

2. Spectroscopic Studies

The compound's unique spectral characteristics make it suitable for use in various spectroscopic techniques, including NMR and IR spectroscopy. These techniques can be employed to study molecular interactions and dynamics, providing insights into its behavior in different environments .

Case Study 1: Anticancer Research

A recent study investigated the effects of various benzophenone derivatives on human breast cancer cells (MCF-7). The results indicated that this compound significantly inhibited cell growth at micromolar concentrations, suggesting its potential as an effective anticancer agent .

Case Study 2: Material Durability

In an experimental setup, polymers infused with this compound were subjected to accelerated weathering tests. The results showed enhanced resistance to UV degradation compared to control samples without the compound, demonstrating its utility in developing more durable materials .

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-4-chloro-2-fluorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and the fluorobenzophenone moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include halogenated acetophenones, benzophenones, and azetidine-containing derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison

Key Observations:

- Azetidine vs. Other Rings : The target compound’s azetidine group distinguishes it from trifluoroacetyl or simple acetyl analogs. Azetidine’s smaller ring size increases ring strain but enhances reactivity in nucleophilic substitutions compared to larger heterocycles .

- Halogen Positioning: The 4-Cl and 2-F arrangement on the benzophenone core may influence electronic effects (e.g., electron-withdrawing) and steric interactions differently than 3',5'-Cl/4'-F in the trifluoroacetophenone derivative .

Physical Properties

Table 2: Physical Property Comparison

Key Observations:

- Molecular Weight: The target compound’s higher molecular weight (~315 vs. 261 for the trifluoroacetophenone) is attributed to the benzophenone core and azetidinomethyl group.

- Boiling Points: The trifluoroacetophenone derivative’s lower boiling point (282°C) compared to benzophenone analogs may reflect reduced intermolecular forces due to the trifluoroacetyl group .

- State : The azetidine-containing compounds (target and ) are predicted solids, likely due to increased molecular rigidity.

Biological Activity

3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure:

- Molecular Formula: C17H15ClFNO

- Molecular Weight: 303.8 g/mol

- InChI Key: KOBORHGWJRAWJO-UHFFFAOYSA-N

The synthesis of this compound typically involves the reaction of 4-chloro-2-fluorobenzophenone with azetidine in the presence of a base, such as potassium carbonate or sodium hydride, often using dichloromethane or toluene as a solvent. The reaction conditions generally require room temperature and can last from several hours to overnight.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound's azetidine ring and fluorobenzophenone moiety enable it to modulate enzyme activity, potentially influencing pathways associated with inflammation and cancer .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and affect cell cycle progression in tumor cells .

Case Study:

In a study evaluating the cytotoxicity of related compounds, it was found that benzophenone derivatives could significantly reduce the viability of breast cancer cells (MCF-7) through mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase. The study utilized assays such as MTT for cell viability and flow cytometry for cell cycle analysis .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Azetidine ring, chloro and fluoro substituents | Anticancer, anti-inflammatory |

| 3'-Azetidinomethyl-2-chloro-4-fluorobenzophenone | Similar structure without meta substitution | Moderate cytotoxicity |

| 3'-Azetidinomethyl-2-chloro-4-methylbenzophenone | Methyl instead of fluorine | Lower efficacy against tumor cells |

The unique combination of functional groups in this compound enhances its reactivity and therapeutic potential compared to its analogs.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties beyond anticancer activity. Studies suggest it may possess anti-inflammatory effects, making it a candidate for treating conditions such as arthritis or other inflammatory diseases .

Material Science

In addition to its biological applications, this compound is also utilized in the development of advanced materials due to its unique chemical properties. Its ability to undergo various chemical reactions allows it to serve as an intermediate in synthesizing more complex organic molecules .

Q & A

Q. What are the recommended synthetic routes for 3'-azetidinomethyl-4-chloro-2-fluorobenzophenone, and how can intermediates be characterized?

Answer: The synthesis typically involves multi-step reactions, such as:

- Nucleophilic aromatic substitution (SNAr) to introduce the fluorine and chlorine substituents on the benzophenone core .

- Mannich reaction or alkylation to incorporate the azetidinylmethyl group, leveraging the reactivity of secondary amines with aldehydes and ketones .

Characterization methods : - NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and azetidine ring integrity.

- Mass spectrometry (MS) for molecular weight validation .

- HPLC (≥98% purity thresholds) to assess intermediate purity .

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic structures for this compound?

Answer: Discrepancies (e.g., in bond angles or substituent orientation) arise due to dynamic effects in solution vs. solid-state rigidity. Strategies include:

- Cross-validation : Compare X-ray crystallography data (e.g., C–C bond lengths: mean 1.48 Å in solid state ) with DFT-optimized computational models.

- Variable-temperature NMR to detect conformational flexibility in solution .

Advanced Research Questions

Q. What strategies optimize the stereochemical control of the azetidine ring during synthesis?

Answer: Azetidine rings are prone to ring strain and stereochemical variability. Key approaches:

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-azetidine precursors) to direct ring formation .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., palladium) for stereoselective C–N bond formation .

- Crystallographic monitoring : Single-crystal X-ray diffraction (e.g., space group P1, Z = 2 ) to confirm stereochemistry post-synthesis.

Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what limitations exist?

Answer: Methods :

- Molecular docking : Assess binding affinity to target receptors (e.g., GABAA for benzodiazepine analogs ).

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism.

Limitations : - Inaccuracies in predicting membrane permeability for rigid, polyhalogenated structures.

- Experimental validation (e.g., in vitro hepatic microsome assays) is critical .

Q. How should researchers address contradictory bioactivity data in different assay systems?

Answer: Contradictions (e.g., varying IC50 values in cell-free vs. cell-based assays) may stem from:

- Membrane permeability issues : Use prodrug strategies or liposomal encapsulation to enhance delivery .

- Metabolic instability : Conduct LC-MS/MS stability studies in plasma or liver microsomes .

- Assay interference : Confirm specificity via orthogonal assays (e.g., SPR for binding vs. functional cellular assays) .

Methodological Challenges

Q. What analytical techniques are critical for identifying impurities in the final product?

Answer:

Q. How can the compound’s photostability be evaluated for long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.